molecular formula C7H15NO B101566 1-Methylazepan-4-ol CAS No. 19065-49-7

1-Methylazepan-4-ol

Cat. No. B101566
CAS RN: 19065-49-7
M. Wt: 129.2 g/mol
InChI Key: GLXOHWLGZMRLRM-UHFFFAOYSA-N
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Description

1-Methylazepan-4-ol is a compound that is structurally related to various benzazepine derivatives, which are of significant interest due to their neuroleptic activities and potential therapeutic applications. Although the provided papers do not directly discuss 1-Methylazepan-4-ol, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related benzazepine compounds, which can be informative for understanding 1-Methylazepan-4-ol.

Synthesis Analysis

The synthesis of benzazepine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b] benzazepine derivatives is described, highlighting the use of piperidines and the occurrence of atropisomerism in these compounds . Another paper discusses the synthesis of 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence, utilizing cyclopropane moieties as hydride acceptors . Additionally, a novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives is presented, which involves an aromatic diamine, Meldrum's acid, and an isocyanide . These methods provide a foundation for the synthesis of related compounds, such as 1-Methylazepan-4-ol.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is crucial for their binding to various receptors and their resulting biological activities. The receptor binding studies of the synthesized compounds in paper suggest that the molecular geometry of these compounds is an important factor in their interaction with receptors. The stereochemistry of novel 2-alkenyl-tetrahydro-1-benzazepines is also discussed, with a focus on the stereoselective synthesis leading to specific isomers . These insights into the molecular structure and stereochemistry are relevant for understanding the structure-activity relationship of 1-Methylazepan-4-ol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzazepine derivatives often include cycloaddition reactions, as seen in the synthesis of new derivatives of 1,3-oxazepine . The intramolecular 1,3-dipolar cycloaddition used in the synthesis of 1,4-epoxy-1-benzazepines is another example of a chemical reaction that is stereoselective and contributes to the formation of specific isomers . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of 1-Methylazepan-4-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure and the substituents present on the benzazepine core. While the papers do not provide explicit data on the physical properties of these compounds, the synthesis methods and molecular structures suggest that these properties can be fine-tuned by altering the synthetic route or the substituents used. The receptor binding affinities of the synthesized compounds provide indirect information about their chemical properties, as these affinities are determined by the compounds' ability to interact with biological molecules .

Scientific Research Applications

Chemical Synthesis and Kinetics

1-Methylazepan-4-ol plays a role in the complex chemical synthesis of various compounds. For instance, it is involved in the synthesis of benzazepine heterocyclic compounds, where its kinetics and reaction mechanisms are extensively studied to optimize the production of active pharmaceutical ingredients (APIs). Such studies are crucial for enhancing the efficiency of pharmaceutical process design and engineering (Grom et al., 2016).

Heterocyclic Compound Synthesis

1-Methylazepan-4-ol is involved in the synthesis of various heterocyclic compounds, such as 1,2,4-triazepines and benzazepines. These compounds have applications in different fields, including pharmaceuticals and materials science. Research in this area focuses on optimizing the synthesis processes and understanding the properties of the resulting compounds (Glushkov et al., 2021).

Environmental Chemistry and Pollution Control

Compounds related to 1-Methylazepan-4-ol, like 1H-benzo-1,2,3-triazole and its derivatives, are used as corrosion inhibitors in various industrial applications. Studies in this area focus on understanding the environmental impact of these compounds, their occurrence in water bodies, and methods for their removal from wastewater. This research is crucial for developing strategies to mitigate the environmental impact of industrial pollutants (Reemtsma et al., 2010).

Pharmaceutical Research and Drug Development

1-Methylazepan-4-ol derivatives are studied for their potential applications in pharmaceuticals. Research in this area includes the synthesis of novel compounds and evaluating their biological activities, such as antifungal properties and receptor antagonism. These studies are fundamental for the development of new drugs and therapeutic agents (Lima-Neto et al., 2012).

Safety And Hazards

The safety information for 1-Methylazepan-4-ol indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

1-methylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOHWLGZMRLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450335
Record name 1-methylazepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazepan-4-ol

CAS RN

19065-49-7
Record name 1-methylazepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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